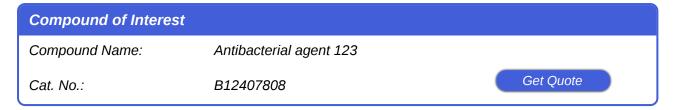




Application Note: Protocol for Testing "Antibacterial Agent 123" Synergy with Other Antibiotics

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The increasing prevalence of multidrug-resistant bacteria necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapy, where two or more antibiotics are administered together. The goal of such combinations is often to achieve a synergistic interaction, where the combined effect of the drugs is greater than the sum of their individual effects.[1] This application note provides detailed protocols for testing the in vitro synergy of a novel compound, "Antibacterial agent 123," with other established antibiotics using the checkerboard assay and the time-kill curve analysis.

The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.[2] [3] The time-kill curve analysis provides a dynamic picture of the bactericidal or bacteriostatic effects of antibiotic combinations over time.[1][4]

Materials and Reagents

- "Antibacterial agent 123"
- Partner antibiotic(s)



- Test bacterial strain(s) (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Mueller-Hinton Agar (MHA)
- Sterile 96-well microtiter plates
- Sterile culture tubes
- Sterile saline (0.85% NaCl)
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Incubator (35°C ± 2°C)
- Micropipettes and sterile tips
- · Vortex mixer

Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

Prior to synergy testing, the MIC of "Antibacterial agent 123" and each partner antibiotic against the test organism(s) must be determined individually using the broth microdilution method according to CLSI guidelines.

Checkerboard Assay

The checkerboard assay is performed to evaluate the interaction between "Antibacterial agent 123" and a partner antibiotic.[5][6]

3.2.1 Preparation of Antibiotic Dilutions



- Prepare stock solutions of "Antibacterial agent 123" and the partner antibiotic at a concentration of at least 10 times the highest concentration to be tested.
- In a 96-well microtiter plate, perform serial twofold dilutions of "Antibacterial agent 123" along the x-axis (e.g., columns 1-10) and the partner antibiotic along the y-axis (e.g., rows A-G).
- Column 11 should contain serial dilutions of "Antibacterial agent 123" alone to re-determine its MIC.
- Row H should contain serial dilutions of the partner antibiotic alone to re-determine its MIC.
- Column 12 should serve as a growth control (no antibiotic) and a sterility control (no bacteria).

3.2.2 Inoculum Preparation

- From an overnight culture on MHA, select 3-5 colonies and suspend them in sterile saline.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3.2.3 Inoculation and Incubation

- Inoculate each well of the checkerboard plate with the prepared bacterial suspension.
- Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

3.2.4 Data Analysis and FICI Calculation

- After incubation, visually inspect the plate for turbidity to determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
- The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:



- FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
- FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
- The FIC Index (FICI) is the sum of the individual FICs:
 - FICI = FIC of Agent A + FIC of Agent B[7][8]
- The interaction is interpreted as follows:
 - Synergy: FICI ≤ 0.5[3][9]
 - Additive/Indifference: 0.5 < FICI ≤ 4.0[3][9]
 - Antagonism: FICI > 4.0[3][9]

Time-Kill Curve Analysis

Time-kill curve analysis is used to assess the bactericidal activity of the antibiotic combination over time.[1][4]

3.3.1 Experimental Setup

- Prepare flasks containing CAMHB with "Antibacterial agent 123" alone, the partner
 antibiotic alone, and the combination of both at concentrations determined from the
 checkerboard assay (typically the concentrations that showed synergy). Include a growth
 control flask without any antibiotic.
- Prepare a bacterial inoculum as described in section 3.2.2 and add it to each flask to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.
- 3.3.2 Sampling and Viable Cell Counting
- Incubate the flasks at 35°C ± 2°C with shaking.
- At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
- Perform serial tenfold dilutions of the aliquots in sterile saline.



- Plate the dilutions onto MHA plates and incubate at 35°C ± 2°C for 18-24 hours.
- Count the number of colonies on the plates to determine the CFU/mL at each time point.

3.3.3 Data Analysis

- Plot the log10 CFU/mL versus time for each condition.
- Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[10][11]
- Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
 [11]

Data Presentation Checkerboard Assay Data

Table 1: MICs of "Antibacterial agent 123" and Partner Antibiotic Alone and in Combination.

| Antibiotic | MIC Alone (μg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
|---------------------------|----------------------|----------------------------------|------|----------------|
| "Antibacterial agent 123" | 16 | 4 | 0.5 | Synergy |
| Partner Antibiotic | 8 | 2 | | |

Time-Kill Curve Data

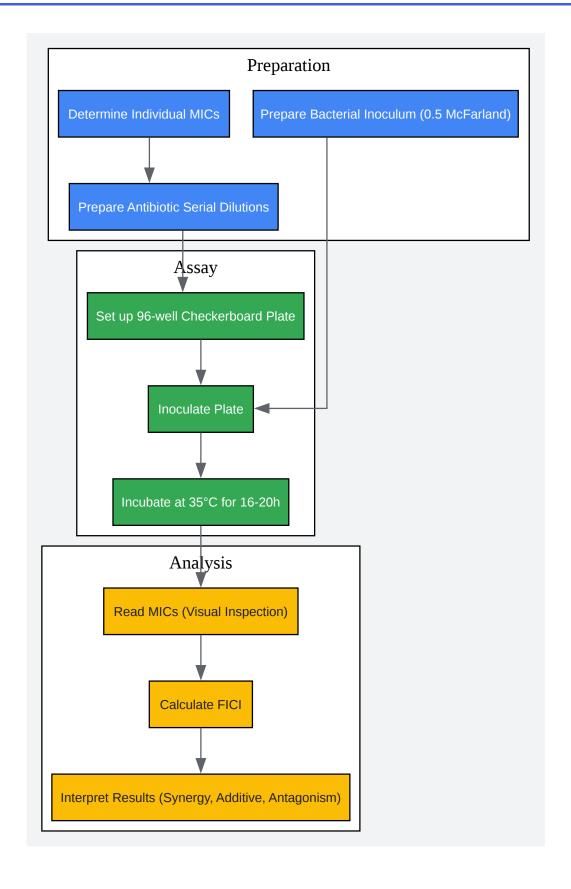
Table 2: Log₁₀ CFU/mL at Different Time Points for "**Antibacterial agent 123**" and Partner Antibiotic Alone and in Combination.



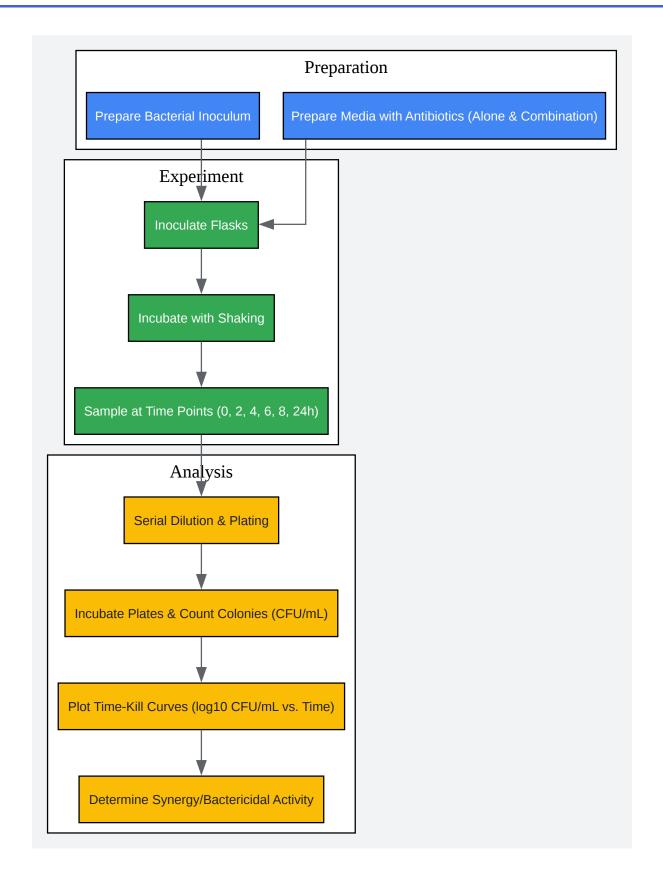
| Time (hours) | Growth Control | "Antibacterial agent 123" | Partner Antibiotic | Combination |
|--------------|-------------------|------------------------------|-----------------------|-------------|
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.4 | 5.9 | 4.8 |
| 4 | 7.8 | 5.1 | 6.2 | 3.5 |
| 6 | 8.9 | 5.3 | 6.5 | <2.0 |
| 8 | 9.2 | 5.5 | 6.8 | <2.0 |
| 24 | 9.5 | 6.8 | 7.2 | <2.0 |

Visualization

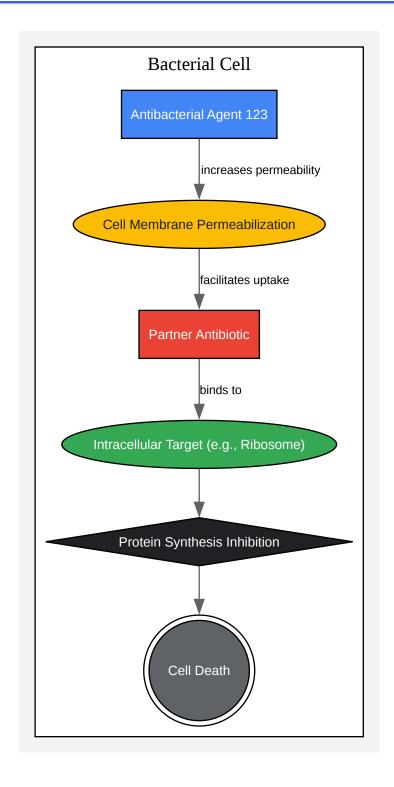












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